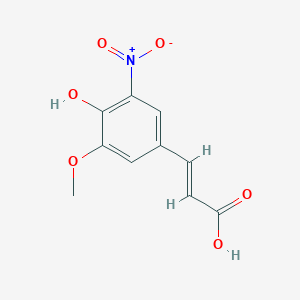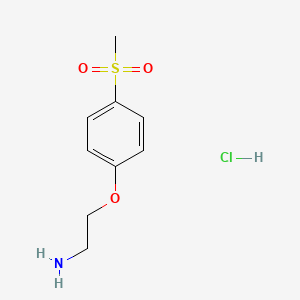
2-(4-Methanesulfonylphenoxy)ethan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methanesulfonylphenoxy)ethan-1-aminehydrochloride is a versatile chemical compound utilized in diverse scientific research. The compound contains a total of 34 bonds, including 17 non-hydrogen bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), 1 ether (aliphatic), 1 ether (aromatic), and 1 sulfone .
Vorbereitungsmethoden
The synthesis of 2-(4-Methanesulfonylphenoxy)ethan-1-aminehydrochloride involves several steps. One common synthetic route includes the reaction of 4-methanesulfonylphenol with ethylene oxide to form 2-(4-methanesulfonylphenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(4-methanesulfonylphenoxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Analyse Chemischer Reaktionen
2-(4-Methanesulfonylphenoxy)ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The aromatic ring can be reduced to form cyclohexane derivatives.
Substitution: The primary amine group can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Wissenschaftliche Forschungsanwendungen
2-(4-Methanesulfonylphenoxy)ethan-1-aminehydrochloride is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Methanesulfonylphenoxy)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The primary amine group can form hydrogen bonds with various biological molecules, influencing their activity. The sulfone group can participate in redox reactions, affecting cellular processes. These interactions can modulate enzyme activity, protein-protein interactions, and other biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-(4-Methanesulfonylphenoxy)ethan-1-aminehydrochloride can be compared with similar compounds such as:
2-(2-Methanesulfonylphenoxy)ethan-1-aminehydrochloride: Similar structure but different substitution pattern on the aromatic ring.
Ethyl 2-aminothiazole-4-acetate: Contains a thiazole ring instead of a phenoxy group, leading to different chemical properties and applications.
2-(3-Bromo-1,2-oxazol-4-yl)ethan-1-aminehydrochloride: Contains an oxazole ring and a bromine atom, resulting in distinct reactivity and uses.
Eigenschaften
CAS-Nummer |
2825007-60-9 |
|---|---|
Molekularformel |
C9H14ClNO3S |
Molekulargewicht |
251.73 g/mol |
IUPAC-Name |
2-(4-methylsulfonylphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NO3S.ClH/c1-14(11,12)9-4-2-8(3-5-9)13-7-6-10;/h2-5H,6-7,10H2,1H3;1H |
InChI-Schlüssel |
HTLQYUYDBVLPGY-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde](/img/structure/B13550485.png)
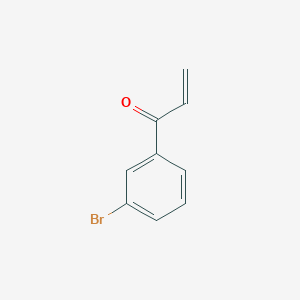
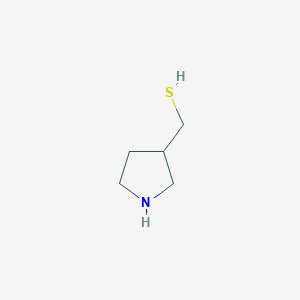
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)aceticacid](/img/structure/B13550502.png)
![1-Methyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B13550503.png)
![N-((1-Aminocycloheptyl)methyl)benzo[d]isothiazole-3-carboxamide hydrochloride](/img/structure/B13550507.png)
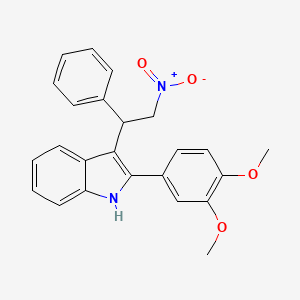
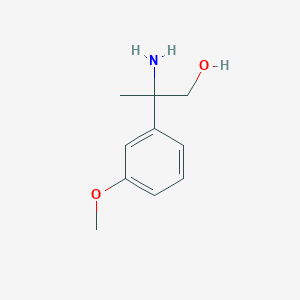
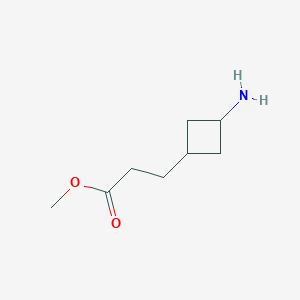
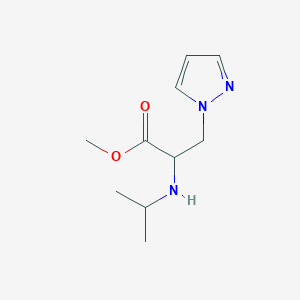

![Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride](/img/structure/B13550555.png)

